molecular formula C9H16N4O2 B1477316 2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2097998-95-1

2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1477316
CAS No.: 2097998-95-1
M. Wt: 212.25 g/mol
InChI Key: RHKAZNXMUOACLG-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-Azido-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one serves as a key intermediate in various synthetic pathways, particularly in the preparation of complex organic compounds. Its utility is demonstrated in the synthesis of novel compounds through click chemistry approaches, enabling the characterization and analysis of newly synthesized molecules using techniques like IR, NMR, MS, TGA, DSC, and single crystal XRD. This compound's reactivity has facilitated the exploration of its pharmacokinetic nature for potential biological applications, as seen in the successful synthesis and characterization of compounds with potential for various biological activities (Govindhan et al., 2017).

Photoredox Catalysis

The compound plays a crucial role in photoredox catalysis, particularly in the alkylazidation of alkenes. This process allows for the incorporation of azido groups into organic molecules, expanding the repertoire of synthetic chemistry. The use of this compound in reactions catalyzed by visible light showcases its significance in developing new methodologies for constructing azido-containing compounds, which are valuable in synthesizing diverse organic compounds with potential applications in materials science and drug development (Yang et al., 2020).

Molecular Structure Analysis

This compound's derivatives have been studied for their structural properties, particularly in the context of X-ray crystallography. Research focusing on related structures emphasizes the importance of hydrogen bonding and crystallographic analysis in understanding the molecular configurations of complex organic compounds. These insights are crucial for designing molecules with specific properties, highlighting the role of this compound derivatives in advancing structural chemistry (Gümüş et al., 2022).

Azide Addition Reactions

The azide functionality of this compound makes it an excellent candidate for addition reactions, particularly in the context of anodic generation of azide radicals. This application underscores the compound's utility in electrochemical synthesis processes, demonstrating its role in generating diverse azido-containing products through radical-initiated reactions. Such studies provide a basis for understanding the mechanistic aspects of radical reactions and their application in organic synthesis (Plzak & Wendt, 1983).

Properties

IUPAC Name

2-azido-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(7-14)2-4-13(5-3-9)8(15)6-11-12-10/h14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKAZNXMUOACLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CN=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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